molecular formula C9H8N2O3 B2544641 1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester CAS No. 119756-20-6

1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester

Cat. No.: B2544641
CAS No.: 119756-20-6
M. Wt: 192.174
InChI Key: BMARQCJFLBTLGL-UHFFFAOYSA-N
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Description

1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is a heterocyclic compound that contains both pyrrole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester typically involves the cyclization of pyrrole and pyrazine derivatives. One common method involves the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to provide the related N-propargylenaminones.

    Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings

Properties

IUPAC Name

methyl 1-oxo-2H-pyrrolo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-5-11-4-2-3-7(11)8(12)10-6/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMARQCJFLBTLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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